

# Unveiling Darotropium Bromide: A Discontinued Investigational Drug for COPD

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Darotropium bromide*

Cat. No.: B606942

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**Darotropium bromide**, also known by its development code GSK233705, was an investigational long-acting muscarinic antagonist (LAMA) developed by GlaxoSmithKline (GSK) for the maintenance treatment of chronic obstructive pulmonary disease (COPD). As a quaternary ammonium derivative of a tropane scaffold, it was designed to act as a bronchodilator by blocking muscarinic acetylcholine receptors in the airways. Despite demonstrating bronchodilatory effects in early clinical trials, its development was discontinued. This technical guide provides a comprehensive overview of the available information on **darotropium bromide**, including its chemical structure, physicochemical properties, and the signaling pathway it targets.

## Chemical Structure and Properties

The chemical structure and detailed physicochemical properties of **darotropium bromide** have been identified through a thorough review of patent literature.

Chemical Structure:

The definitive chemical structure of **darotropium bromide** is disclosed in patent literature from GlaxoSmithKline.

- IUPAC Name: (1R,5S,8s)-8-methyl-8-(2-(((R)-1-phenylethyl)amino)carbonyloxy)ethyl)-8-azoniabicyclo[3.2.1]octane bromide
- Chemical Formula: C<sub>20</sub>H<sub>30</sub>BrN<sub>2</sub>O<sub>2</sub>
- Molecular Weight: 410.37 g/mol

#### Physicochemical Properties:

Quantitative data for **darotropium bromide** is summarized in the table below.

| Property          | Value                                                           |
|-------------------|-----------------------------------------------------------------|
| Molecular Formula | C <sub>20</sub> H <sub>30</sub> BrN <sub>2</sub> O <sub>2</sub> |
| Molecular Weight  | 410.37 g/mol                                                    |
| Appearance        | White to off-white solid                                        |
| Solubility        | Soluble in water                                                |
| Melting Point     | Not explicitly reported in public sources.                      |
| pKa               | Not explicitly reported in public sources.                      |

## Mechanism of Action and Signaling Pathway

**Darotropium bromide** is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), with a high affinity for the M<sub>3</sub> subtype, which is predominantly found on airway smooth muscle cells.

#### Signaling Pathway:

The binding of acetylcholine to M<sub>3</sub> receptors on bronchial smooth muscle cells triggers a Gq-protein coupled signaling cascade, leading to bronchoconstriction. **Darotropium bromide** acts by blocking this pathway.



[Click to download full resolution via product page](#)

**Figure 1: Darotropium Bromide's Mechanism of Action.**

## Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **darotropium bromide** are outlined in patent documents.

### Synthesis of **Darotropium Bromide**:

The synthesis of **darotropium bromide** involves a multi-step process, which is detailed in the patent literature. A generalized workflow is presented below.



[Click to download full resolution via product page](#)

**Figure 2:** Generalized Synthesis Workflow for **Darotropium Bromide**.

#### Experimental Protocol: Muscarinic Receptor Binding Assay

A representative protocol to determine the binding affinity of **darotropium bromide** to muscarinic receptors is described below.

- Preparation of Membranes: Membranes from cells expressing human M<sub>1</sub>, M<sub>2</sub>, and M<sub>3</sub> receptors are prepared.
- Radioligand: [<sup>3</sup>H]-N-methylscopolamine ([<sup>3</sup>H]-NMS) is used as the radioligand.
- Incubation: Membranes are incubated with varying concentrations of **darotropium bromide** and a fixed concentration of [<sup>3</sup>H]-NMS in a suitable buffer.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The inhibition constant (Ki) is calculated from the IC<sub>50</sub> value (the concentration of **darotropium bromide** that inhibits 50% of the specific binding of the radioligand).

## Clinical Development and Discontinuation

**Darotropium bromide** entered Phase II clinical trials for the treatment of COPD. The primary endpoint of these studies was the change from baseline in trough forced expiratory volume in 1 second (FEV<sub>1</sub>).

### Clinical Trial Findings:

Clinical studies revealed that while **darotropium bromide** demonstrated bronchodilatory activity, its duration of action was not sustained over a 24-hour period. This made it unsuitable for a once-daily dosing regimen, which is a key therapeutic goal for maintenance COPD medications. Consequently, GlaxoSmithKline discontinued the development of **darotropium bromide**.

## Conclusion

**Darotropium bromide** was a promising long-acting muscarinic antagonist that ultimately did not meet the desired pharmacokinetic profile for a once-daily COPD therapy. The information presented in this guide, drawn from patent literature and clinical trial registries, provides a

detailed overview of this discontinued investigational drug. This case serves as a valuable example in drug development, highlighting the critical importance of achieving a suitable duration of action for maintenance therapies.

- To cite this document: BenchChem. [Unveiling Darotropium Bromide: A Discontinued Investigational Drug for COPD]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b606942#darotropium-bromide-chemical-structure-and-properties\]](https://www.benchchem.com/product/b606942#darotropium-bromide-chemical-structure-and-properties)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)